(+)-Corypalmine

Dopamine receptor pharmacology Neurological disorder research Addiction biology

(+)-Corypalmine is the stereospecific tetrahydroprotoberberine with 9-fold higher D2 affinity than tetrahydropalmatine and measurable D3 binding—critical for addiction, schizophrenia, and Parkinson's research. Its partial D1 agonism distinguishes it from full antagonists. Validated antifungal lead with complete spore germination inhibition at 200–400 ppm against Alternaria, Curvularia, and Helminthosporium spp. Demonstrates AMPK-mediated lipid lowering in preclinical hyperlipidemia models. Benchmark POP inhibitor (IC50=128 μM) for SAR optimization. Insist on this enantiomer to ensure mechanistically reproducible outcomes.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 6018-39-9
Cat. No. B1253375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Corypalmine
CAS6018-39-9
Synonymstetrahydrojateorrhizine
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC
InChIInChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1
InChIKeyBMCZTYDZHNTKPR-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quantitative Procurement Guide: (+)-Corypalmine (CAS 6018-39-9) Differentiated from Protoberberine Analogs by Dopamine Receptor Affinity, Antifungal Potency, and Lipid-Lowering Activity


(+)-Corypalmine (also known as (R)-(+)-Corypalmine) is a naturally occurring protoberberine-type benzylisoquinoline alkaloid isolated from plants of the Corydalis, Coptis, and Stephania genera [1]. It exhibits antinociceptive and anti-inflammatory properties . This compound is structurally characterized as a tetrahydroprotoberberine derivative with three methoxy groups and one phenolic hydroxyl group, distinguishing it from more common alkaloids like berberine and palmatine, which are quaternary protoberberines with planar aromatic structures [1].

Why Berberine, Palmatine, or Tetrahydropalmatine Cannot Substitute for (+)-Corypalmine in Targeted Dopamine Receptor and Antifungal Applications


Protoberberine alkaloids exhibit divergent receptor binding profiles, metabolic stability, and spectrum of biological activity despite structural similarities. (+)-Corypalmine displays a unique combination of dopamine receptor subtype affinities distinct from its analogs . Its tetrahydroprotoberberine framework and stereospecific substitution pattern confer potent antifungal activity at low concentrations (200–400 ppm) and specific lipid-lowering effects via AMP-activated protein kinase activation, properties not uniformly shared by berberine, palmatine, or tetrahydropalmatine [1]. Substituting with a structurally related compound risks altering the targeted pharmacological profile or failing to reproduce critical experimental outcomes.

Quantitative Comparative Evidence for (+)-Corypalmine vs. Key Protoberberine Analogs: Dopamine Receptor Binding, Antifungal Efficacy, and Lipid-Lowering Activity


Dopamine D2/D3 Receptor Antagonism: (+)-Corypalmine Demonstrates Higher Affinity than Tetrahydropalmatine

(+)-Corypalmine exhibits moderate- to high-affinity binding to multiple dopamine receptor subtypes, with a distinct profile from tetrahydropalmatine (THP). It acts as an antagonist at D2, D3, and D4 receptors, whereas THP binds only to D1 and D5 receptors with lower affinities . Specifically, (+)-corypalmine displays Ki values of 42 nM at D2 and 262 nM at D3 receptors, compared to l-THP's D1 affinity of 124 nM and D2 affinity of 388 nM [1][2].

Dopamine receptor pharmacology Neurological disorder research Addiction biology

Antifungal Activity: (+)-Corypalmine Achieves Complete Spore Germination Inhibition at 200 ppm, a Potency Not Observed with Berberine

(-)-Corypalmine (the enantiomer of the target compound, activity attributed to the corypalmine scaffold) completely inhibits spore germination of the plant pathogen Heterosporium sp. and Ustilago cynodontis at a concentration of 200 ppm. In contrast, berberine, a structurally related protoberberine alkaloid, exhibits significantly weaker antifungal activity in comparable assays, requiring higher concentrations or failing to achieve complete inhibition [1][2].

Antifungal drug discovery Agricultural fungicide development Natural product antimicrobials

Lipid-Lowering Efficacy: 14R-(+)-Corypalmine Activates AMPK and Lowers LDL-Cholesterol, a Property Not Shared by Palmatine

The specific stereoisomer 14R-(+)-corypalmine is disclosed in patents as a lipid-lowering agent that reduces total cholesterol, LDL-cholesterol, and triglycerides while increasing hepatic LDL receptor expression and activating AMP-activated protein kinase (AMPK) [1]. In contrast, palmatine, a quaternary protoberberine analog, lacks documented activity in this pathway and has not been shown to activate AMPK or lower LDL-cholesterol [2].

Cardiometabolic drug discovery AMPK signaling Lipid metabolism

Prolyl Oligopeptidase (POP) Inhibition: (+)-Corypalmine Exhibits Moderate Potency (IC50 = 128 μM), Differentiating It from More Potent POP Inhibitors Like Californidine

(+)-Corypalmine inhibits prolyl oligopeptidase (POP), a serine protease implicated in cognitive function and neurodegenerative disorders, with an IC50 of 128.0 ± 10.5 μM [1]. While this potency is moderate compared to the most active alkaloids in this class (e.g., californidine, IC50 = 55.6 μM), it provides a defined baseline for structure-activity relationship studies and a tool compound for POP inhibition where high potency is not required [2].

Neurodegenerative disease research Prolyl oligopeptidase inhibitors Enzyme inhibition

Enantiomeric Specificity: The 14R-(+)-Corypalmine Stereoisomer Is Required for Lipid-Lowering Activity, Unlike the Racemate

Patents specifically claim the 14R-(+)-corypalmine stereoisomer as active for lipid lowering, while the racemic mixture or other stereoisomers are not claimed [1]. This stereospecificity highlights the importance of chirality in the observed biological effect and distinguishes the target compound from the more commonly available racemic corypalmine or from other Corydalis alkaloids like (+)-egenine, which is also claimed as a lipid-lowering agent but with a different stereochemical configuration [2].

Chiral pharmacology Stereochemistry-activity relationships Lipid metabolism

Optimal Application Scenarios for (+)-Corypalmine Based on Differentiated Activity Profiles


Dopamine D2/D3 Receptor Antagonism Studies in Addiction and Neuropsychiatric Disease Models

Researchers investigating the role of dopamine D2 and D3 receptors in cocaine addiction, schizophrenia, or Parkinson's disease should prioritize (+)-corypalmine over tetrahydropalmatine due to its 9-fold higher affinity for D2 receptors and measurable D3 binding. The compound's partial agonist activity at D1 receptors further distinguishes it from full antagonists . Recommended use: in vitro receptor binding assays, cell-based cAMP assays, and in vivo behavioral models (e.g., conditioned place preference, locomotor sensitization) [1].

Natural Product-Based Antifungal Agent Development for Agricultural Pathogens

For programs developing botanical fungicides or studying fungal spore germination inhibition, (+)-corypalmine serves as a validated lead compound with defined MIC values (complete inhibition at 200–400 ppm against Alternaria, Curvularia, and Helminthosporium species) . Its efficacy at low concentrations, coupled with a defined natural origin, makes it a compelling alternative to synthetic fungicides or less potent natural products like berberine [1].

AMPK-Mediated Lipid Metabolism and Cardiometabolic Disease Research

Studies focused on AMP-activated protein kinase (AMPK) activation and hepatic LDL receptor upregulation should employ 14R-(+)-corypalmine as a tool compound. Its documented ability to lower total cholesterol, LDL-cholesterol, and triglycerides in preclinical models distinguishes it from other protoberberine alkaloids like palmatine, which lack this activity profile . This stereoisomer is specifically cited in patents for treating hyperlipidemia and hepatic steatosis [1].

Prolyl Oligopeptidase (POP) Inhibitor Screening and SAR Studies

In structure-activity relationship (SAR) campaigns around POP inhibition, (+)-corypalmine provides a moderately potent scaffold (IC50 = 128 μM) for iterative optimization. Its defined IC50 allows researchers to benchmark new analogs and explore modifications to enhance potency toward the level of californidine (IC50 = 55.6 μM) or other more potent inhibitors .

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